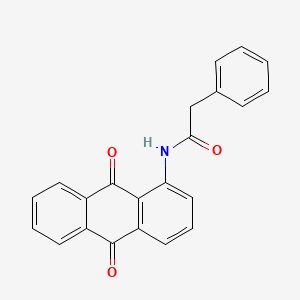
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MP-10 is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression and the regulation of oxidative stress. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, including:
1. Further studies on the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to better understand its neuroprotective effects.
2. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide as a pain reliever and anti-inflammatory agent.
4. Studies on the safety and toxicity of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in animal models.
5. Development of new synthesis methods for N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to improve yield and purity.
In conclusion, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is a piperidine derivative that has gained attention in scientific research for its potential therapeutic effects. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of neurological disorders and as a pain reliever and anti-inflammatory agent.
Synthesemethoden
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of piperidine and acetic acid. Another method involves the reaction of 4-methoxyphenylpiperidin-4-ol with 3-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. These methods have been optimized to produce high yields of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential applications in medical research, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have neuroprotective effects, which may help prevent or slow down the progression of these diseases. Additionally, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential use as a pain reliever and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-16-9-7-15(8-10-16)20-18(22)21-12-3-2-6-17(21)14-5-4-11-19-13-14/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMVJPPXCQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)

![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)

![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)